

The Cytotoxic Landscape of 7-O-Geranylscooletin: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-O-Geranylscooletin

Cat. No.: B1599974

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A notable scarcity of direct research on the cytotoxic effects of **7-O-Geranylscooletin** necessitates a comprehensive review of closely related geranylated coumarins and flavonoids to infer its potential therapeutic activities and mechanisms of action. This technical guide synthesizes the available data on analogous compounds, providing a framework for future investigation into **7-O-Geranylscooletin** as a potential anti-cancer agent.

While specific studies on **7-O-Geranylscooletin** are not readily available in the current body of scientific literature, the cytotoxic properties of its parent compound, scooletin, and other structurally similar natural products with geranyl moieties have been the subject of investigation. These studies offer valuable insights into the potential efficacy and cellular targets of **7-O-Geranylscooletin**. This guide will focus on the cytotoxic profiles of these related molecules, presenting quantitative data, experimental protocols, and signaling pathway visualizations to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity: A Look at Related Compounds

The cytotoxic activity of geranylated compounds has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data for related compounds is summarized below.

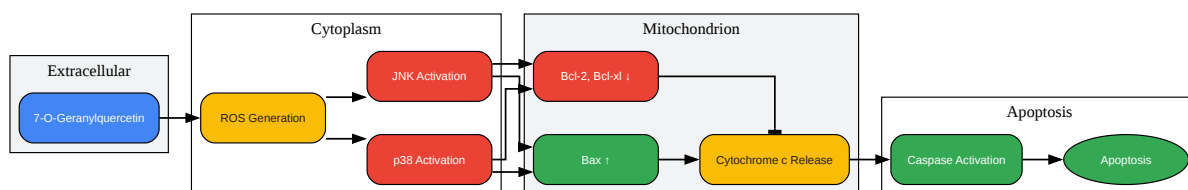
| Compound | Cell Line | IC50 (μM) | Citation |
|-------------------------------------|------------------------------------|---------------|----------|
| 7-O-Geranylquercetin | SGC-7901 (gastric cancer) | Not specified | [1][2] |
| MGC-803 (gastric cancer) | Not specified | [1][2] | |
| 7-geranyloxycinnamic acid | MCF-7 (breast cancer) | 4.936 μg/mL | [3] |
| MDA-MB-231 (breast cancer) | 5.368 μg/mL | [3] | |
| Geraniol | SMMC7721 (hepatocarcinoma) | Not specified | [4] |
| HepG2 (hepatocarcinoma) | Not specified | [4] | |
| Eugenol derivative (compound 9) | MDA-MB-231 (breast cancer) | 6.91 | [5] |
| MCF-7 (breast cancer) | 3.15 | [5] | |
| Pyrazoline derivative (compound 11) | AsPC-1 (pancreatic adenocarcinoma) | 16.8 | [6] |
| U251 (glioblastoma) | 11.9 | [6] | |

Deciphering the Mechanisms of Action: Signaling Pathways

The cytotoxic effects of these related compounds are often mediated through the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include the ROS-MAPK and mitochondrial pathways.

ROS-Mediated Apoptotic Pathway

Several studies highlight the role of reactive oxygen species (ROS) in triggering apoptosis. For instance, 7-O-Geranylquercetin has been shown to induce apoptosis in gastric cancer cells by activating the ROS-MAPK mediated mitochondrial signaling pathway.[1][2] This process typically involves the generation of ROS, which in turn activates p38 and JNK signaling pathways, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

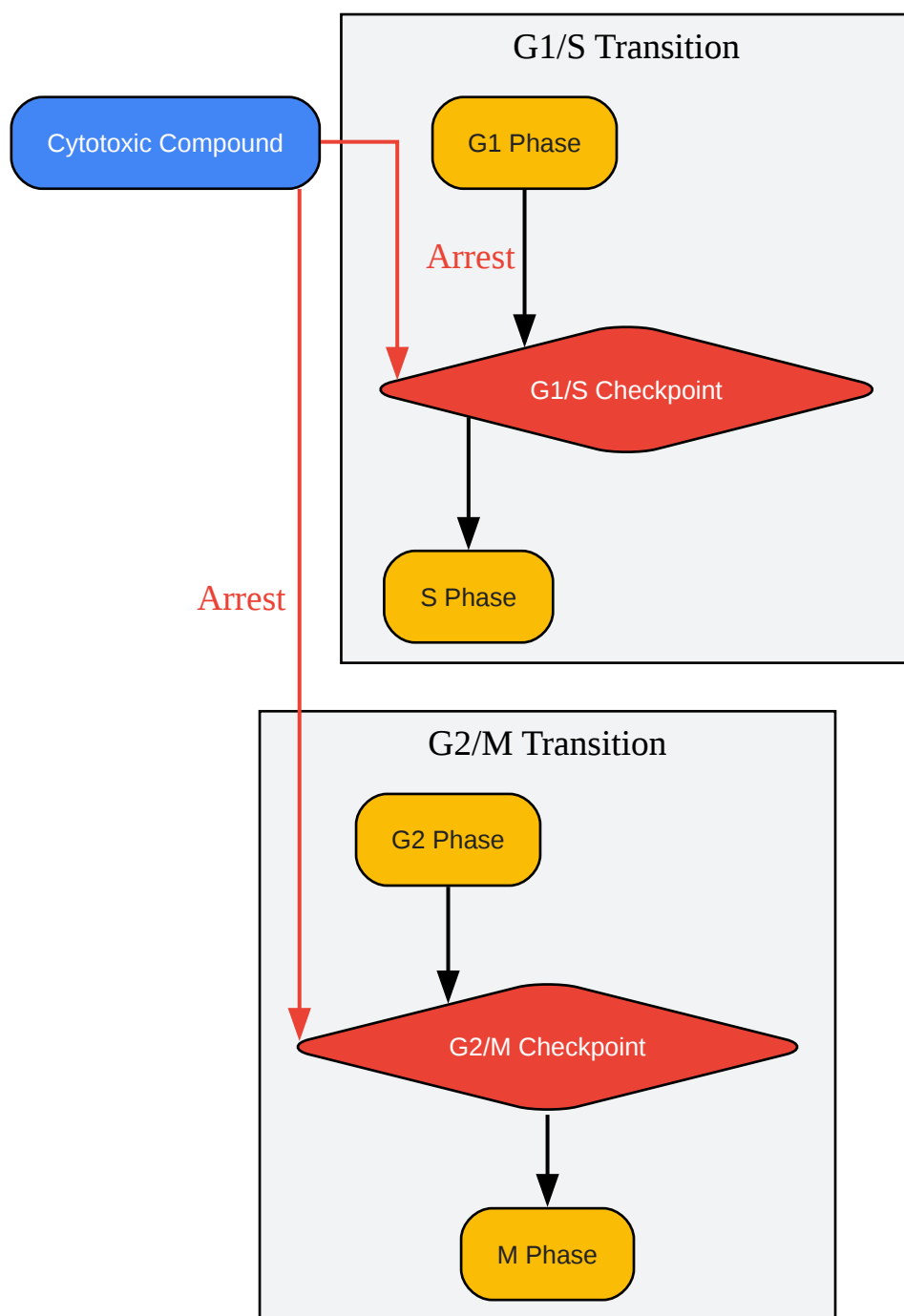


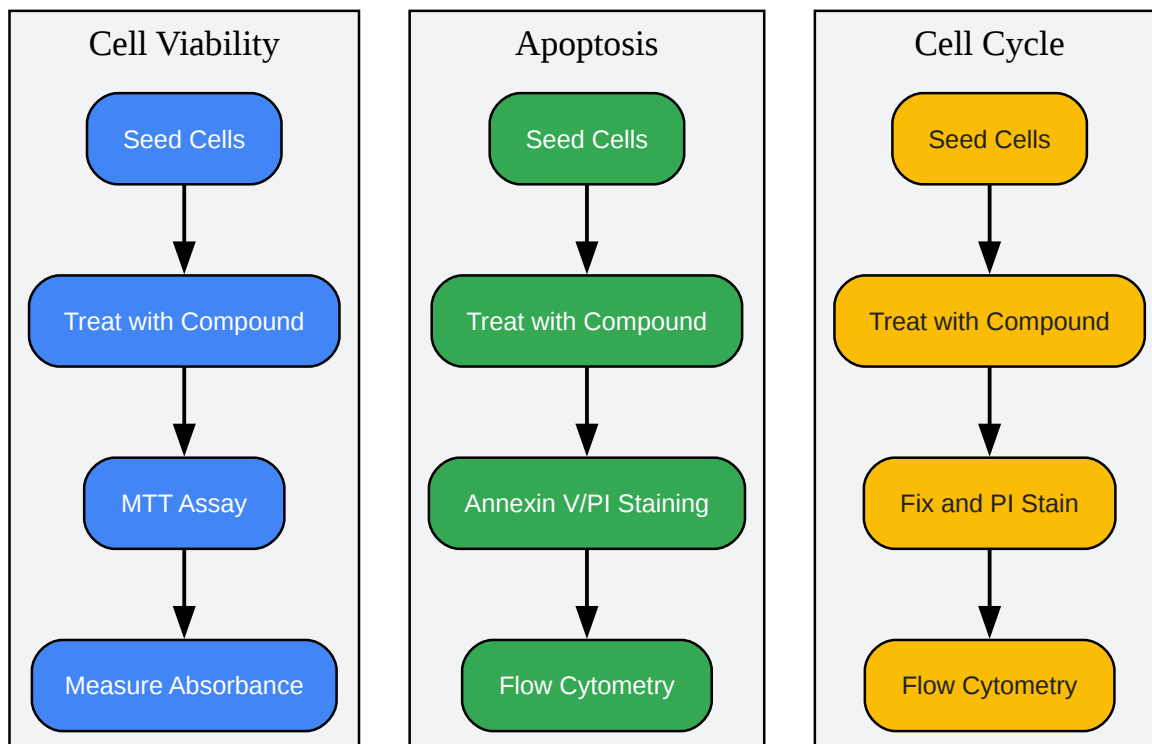
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ROS-Mediated Apoptotic Pathway for 7-O-Geranylquercetin.

Cell Cycle Arrest

In addition to apoptosis, cell cycle arrest is another common mechanism of cytotoxicity. For example, some compounds can arrest the cell cycle at the G2/M phase.[1] This prevents cancer cells from proliferating and can ultimately lead to cell death. The molecular machinery of cell cycle arrest often involves the modulation of cyclins and cyclin-dependent kinases (CDKs).





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